molecular formula C19H21N5O2S2 B11023186 5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide

5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide

Cat. No.: B11023186
M. Wt: 415.5 g/mol
InChI Key: XOWXXJGSABWMIK-UHFFFAOYSA-N
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Description

5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide is a complex organic compound that features a combination of benzothiazole, piperazine, and thiazole moieties. These structural units are significant in medicinal chemistry due to their diverse biological activities. Benzothiazole derivatives are known for their antibacterial, antifungal, and antipsychotic properties, while piperazine derivatives exhibit antiviral, antipsychotic, and antimicrobial activities .

Preparation Methods

The synthesis of 5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide involves a multi-step procedure The synthetic route typically starts with the preparation of the benzothiazole and piperazine intermediates, followed by their coupling under specific reaction conditionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Chemical Reactions Analysis

5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide undergoes various chemical reactions, including:

Scientific Research Applications

5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

    Medicine: Due to its structural similarity to known antipsychotic and antiviral agents, it is investigated for potential therapeutic applications in treating psychiatric disorders and viral infections.

    Industry: The compound’s unique structural features make it useful in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide involves its interaction with various molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The piperazine ring can act as a dopamine and serotonin antagonist, influencing neurotransmitter pathways. The thiazole ring may contribute to the compound’s binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H21N5O2S2

Molecular Weight

415.5 g/mol

IUPAC Name

5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide

InChI

InChI=1S/C19H21N5O2S2/c25-16(21-19-20-8-13-27-19)6-3-7-17(26)23-9-11-24(12-10-23)18-14-4-1-2-5-15(14)28-22-18/h1-2,4-5,8,13H,3,6-7,9-12H2,(H,20,21,25)

InChI Key

XOWXXJGSABWMIK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCCC(=O)NC4=NC=CS4

Origin of Product

United States

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